molecular formula C20H21ClN2O4S B2846663 1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-3,5-dimethylpiperidine CAS No. 862794-80-7

1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-3,5-dimethylpiperidine

Cat. No.: B2846663
CAS No.: 862794-80-7
M. Wt: 420.91
InChI Key: UPHJAAOGDLQXPI-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-3,5-dimethylpiperidine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a lead structure for developing novel therapeutic agents. Its molecular structure, which incorporates a 1,3-oxazole ring linked to a 3,5-dimethylpiperidine via a benzenesulfonyl group, is frequently explored in the design of bioactive molecules. Compounds featuring benzenesulfonamide scaffolds have demonstrated potential as therapeutic agents in patent literature . Furthermore, piperazine and piperidine derivatives bearing furan and oxazole heterocycles are extensively investigated for their central nervous system (CNS) activity, showing promise in pre-clinical models for antidepressant-like and anxiolytic-like effects mediated through interactions with serotonergic, noradrenergic, and dopaminergic pathways . Researchers can utilize this chemical as a key intermediate or reference standard in high-throughput screening campaigns to identify and optimize new ligands for G-protein coupled receptors (GPCRs) and ion channels. It is also a valuable building block in constructing more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-(3,5-dimethylpiperidin-1-yl)-2-(furan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-13-10-14(2)12-23(11-13)20-19(22-18(27-20)17-4-3-9-26-17)28(24,25)16-7-5-15(21)6-8-16/h3-9,13-14H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHJAAOGDLQXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-3,5-dimethylpiperidine is a novel synthetic molecule that incorporates several bioactive moieties. This article delves into its biological activities, focusing on antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Structural Overview

The structure of the compound can be broken down into key components:

  • Piperidine Ring : Known for various pharmacological activities.
  • Oxazole Moiety : Associated with diverse biological functions including antibacterial and anticancer activities.
  • Chlorobenzenesulfonyl Group : Enhances solubility and bioactivity.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the oxazole and piperidine frameworks exhibit significant antibacterial effects. For instance, derivatives similar to the compound showed moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis . The synthesized compounds were evaluated using standard methods where they displayed varying degrees of effectiveness against different bacterial strains.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound has also been assessed for its potential as an enzyme inhibitor. Notably, it exhibited strong inhibitory activity against urease and acetylcholinesterase (AChE). The IC50 values for selected derivatives were significantly lower than that of standard inhibitors, indicating a promising pharmacological profile.

CompoundIC50 (µM)
Standard (Thiourea)21.25 ± 0.15
Compound A2.14 ± 0.003
Compound B0.63 ± 0.001
Compound C1.13 ± 0.003

These findings suggest that the compound could serve as a lead for developing new urease inhibitors, which are vital in treating conditions like kidney stones and urinary infections .

Binding Affinity Studies

Fluorescence quenching experiments were conducted to assess the binding interactions of the compound with bovine serum albumin (BSA). The results indicated a strong binding affinity, suggesting that the compound could be effectively transported in biological systems.

Case Studies

In a recent study involving synthesized derivatives of oxazole and piperidine, it was found that these compounds exhibited not only antibacterial properties but also anti-inflammatory effects. The research involved in vitro assays where the compounds were tested against various bacterial strains and their ability to inhibit specific enzymes was analyzed .

Comparison with Similar Compounds

Substituent Analysis

Key structural analogs and their substituents:

Compound Name Core Structure Position 2 Position 4 Position 5/Other Reference
Target Compound 1,3-oxazole Furan-2-yl 4-Chlorobenzenesulfonyl 3,5-Dimethylpiperidine -
5-(Ethylamino)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile 1,3-oxazole Furan-2-yl Ethylamino 4-Cyanide
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino-1H-pyrazole-3-carboxamide Pyrazole 4-Chlorophenyl 2,4-Dichlorophenyl Piperidino group
1-Benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino) Pyrrolidine-2,5-dione 4-Chlorophenylthio Benzyl Pyridinyl-piperazine

Observations:

  • The furan-2-yl group in the target compound and in ’s analog suggests a shared strategy to leverage aromatic stacking or hydrogen bonding in target interactions.

Physicochemical Properties

Hypothetical property comparison (based on substituent trends):

Property Target Compound 5-(Ethylamino)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide
Molecular Weight ~450–500 g/mol ~250–300 g/mol ~400–450 g/mol
LogP (Lipophilicity) Moderate–High Low–Moderate High
Hydrogen Bond Donors 0 1 (ethylamino) 1 (carboxamide)
Aromatic Rings 3 (oxazole, furan, benzene) 2 (oxazole, furan) 2 (pyrazole, chlorophenyl)

Key Insights:

  • The sulfonyl group in the target compound increases molecular weight and lipophilicity compared to simpler oxazole derivatives, which may enhance membrane penetration but reduce aqueous solubility.
  • The absence of hydrogen bond donors (unlike ethylamino or carboxamide analogs) may limit polar interactions but improve metabolic stability .

Preparation Methods

Preparation of 4-(4-Chlorobenzenesulfonyl)benzoyl Chloride

The oxazole’s sulfonyl group is introduced early via sulfonation. 4-Chlorobenzenesulfonyl chloride reacts with benzoic acid under alkaline conditions to yield 4-(4-chlorobenzenesulfonyl)benzoic acid. Subsequent treatment with thionyl chloride converts the acid to its acyl chloride derivative.

Reaction Conditions :

  • Solvent : Dry dichloromethane
  • Catalyst : Pyridine (1 eq.)
  • Temperature : 0°C → room temperature
  • Yield : 85–92%

Oxazolone Formation and Friedel-Crafts Acylation

The acyl chloride reacts with glycine ethyl ester to form an α-acylamino ketone (oxazolone). Furan-2-carboxaldehyde undergoes Friedel-Crafts acylation with this intermediate, facilitated by anhydrous aluminum chloride, to install the furan moiety.

Key Reaction Parameters :

  • Lewis Acid : AlCl₃ (1.2 eq.)
  • Solvent : Dry benzene
  • Time : 8–10 hours at reflux
  • Yield : 68–88%

Cyclization to Oxazole

Phosphorus oxychloride-mediated cyclization of the diketone intermediate yields 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole.

Cyclization Conditions :

  • Reagent : POCl₃ (3 eq.)
  • Solvent : Dichloromethane
  • Temperature : Reflux (40°C)
  • Yield : 85–92%

Functionalization of the Oxazole at Position 5

Bromination via Electrophilic Substitution

To enable coupling with piperidine, the oxazole is brominated at position 5 using N-bromosuccinimide (NBS) under radical conditions.

Optimized Bromination Protocol :

  • Reagent : NBS (1.1 eq.), AIBN (0.1 eq.)
  • Solvent : CCl₄
  • Light Source : UV lamp (254 nm)
  • Yield : 75–80%

Piperidine Coupling Strategies

Ullmann-Type C–N Coupling

5-Bromo-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole reacts with 3,5-dimethylpiperidine via a copper-catalyzed Ullmann coupling.

Reaction Setup :

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Base : Cs₂CO₃ (2 eq.)
  • Solvent : DMF
  • Temperature : 110°C, 24 hours
  • Yield : 60–65%

Buchwald-Hartwig Amination

Palladium catalysis offers higher efficiency for coupling sterically hindered amines.

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : t-BuONa (2 eq.)
  • Solvent : Toluene
  • Temperature : 100°C, 12 hours
  • Yield : 70–75%

Alternative Synthetic Pathways

Direct N-Alkylation of Oxazole

A pre-formed oxazole bearing a chloromethyl group at position 5 undergoes nucleophilic substitution with 3,5-dimethylpiperidine.

Alkylation Protocol :

  • Base : K₂CO₃ (2 eq.)
  • Solvent : Acetonitrile
  • Temperature : 80°C, 6 hours
  • Yield : 50–55%

One-Pot Oxazole-Piperidine Assembly

A tandem cyclization-coupling approach combines oxazole formation and piperidine incorporation in a single reactor.

Key Steps :

  • Cyclization : POCl₃-mediated oxazole synthesis.
  • In Situ Coupling : Addition of 3,5-dimethylpiperidine and Pd catalyst.
  • Overall Yield : 55–60%

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Advantages Limitations
Ullmann Coupling Cu-mediated C–N bond 60–65 Cost-effective catalysts Long reaction times
Buchwald-Hartwig Pd-catalyzed amination 70–75 High functional group tolerance Expensive ligands
Direct N-Alkylation SN2 substitution 50–55 Simple conditions Low yields for hindered amines
One-Pot Assembly Tandem cyclization-coupling 55–60 Reduced purification steps Requires precise stoichiometry

Q & A

Q. What are the recommended synthetic routes for 1-[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-3,5-dimethylpiperidine, and what key reaction conditions should be optimized?

The synthesis typically involves multi-step reactions, starting with substituted oxazole and piperidine precursors. Key steps include:

  • Sulfonylation : Introducing the 4-chlorobenzenesulfonyl group via nucleophilic substitution under anhydrous conditions using dichloromethane or DMF as solvents .
  • Oxazole Ring Formation : Cyclization of furan-2-carbaldehyde derivatives with nitriles or amides, catalyzed by Lewis acids like ZnCl₂ .
  • Piperidine Functionalization : Alkylation or acylation of 3,5-dimethylpiperidine under basic conditions (e.g., K₂CO₃ in acetonitrile) .
    Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) and purify intermediates via column chromatography .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the furan proton signals appear at δ 6.3–7.2 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] calculated for C₂₀H₂₀ClN₂O₄S: 427.08) .
  • HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with sodium 1-octanesulfonate) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different studies involving this compound?

Discrepancies often arise from:

  • Purity Variability : Impurities from incomplete sulfonylation or side reactions (e.g., oxazole ring opening) can skew results. Verify purity via HPLC with UV detection at 254 nm .
  • Assay Conditions : Buffer pH impacts solubility and activity. Use ammonium acetate (pH 6.5) or sodium acetate (pH 4.6) buffers to standardize assays .
  • Solubility Limitations : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid precipitation in aqueous media .

Q. What strategies are employed to optimize the pharmacokinetic properties of this compound while maintaining its bioactivity?

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the piperidine ring to enhance solubility without disrupting the oxazole-furan pharmacophore .
  • Prodrug Design : Mask the sulfonyl group as a labile ester to improve oral bioavailability .
  • SAR Studies : Systematically vary substituents on the furan and chlorobenzenesulfonyl groups to balance logP (<3) and polar surface area (>80 Ų) .

Q. How should researchers design assays to evaluate the enzyme inhibitory potential of this compound, considering its structural features?

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases or proteases), as the compound’s aromatic systems may enhance binding .
  • Control Experiments : Include a negative control (e.g., 3,5-dimethylpiperidine without the oxazole-sulfonyl group) to isolate the contribution of the core structure .
  • Kinetic Analysis : Use fluorescence-based assays (e.g., FRET substrates) to measure IC₅₀ values under standardized buffer conditions (pH 6.5, 25°C) .

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